molecular formula C8H15O7P B12656062 2,2,4-Trimethyl-4-phosphonoglutaric acid CAS No. 67718-84-7

2,2,4-Trimethyl-4-phosphonoglutaric acid

Cat. No.: B12656062
CAS No.: 67718-84-7
M. Wt: 254.17 g/mol
InChI Key: KEJHHNKGPJZSNN-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-phosphonoglutaric acid is a substituted glutaric acid derivative featuring a phosphonate group (-PO(OH)₂) at the fourth carbon and methyl groups at the second and fourth positions. Its molecular formula is C₈H₁₅O₇P, with a molecular weight of 254.18 g/mol. The compound is structurally characterized by its branched alkyl chain and the presence of both carboxylic acid and phosphonic acid functional groups.

Properties

CAS No.

67718-84-7

Molecular Formula

C8H15O7P

Molecular Weight

254.17 g/mol

IUPAC Name

2,2,4-trimethyl-4-phosphonopentanedioic acid

InChI

InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15)

InChI Key

KEJHHNKGPJZSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.

Industrial Production Methods

Industrial production of 2,2,4-Trimethyl-4-phosphonoglutaric acid may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .

Scientific Research Applications

Applications in Organic Synthesis

Reagent in Organic Reactions

One of the primary applications of 2,2,4-trimethyl-4-phosphonoglutaric acid is as a reagent in organic synthesis. It can be used as a precursor for other organophosphorus compounds, facilitating the formation of complex molecules through various chemical transformations. This includes its role in the synthesis of phosphonates and phosphonic esters, which are valuable in pharmaceuticals and agrochemicals.

Catalytic Applications

The compound has also been investigated for its catalytic properties. It can act as a catalyst in reactions such as Michael additions and alkylation processes, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it an attractive candidate for catalysis in organic synthesis.

Biological Applications

Potential Role in Medicinal Chemistry

Research indicates that 2,2,4-trimethyl-4-phosphonoglutaric acid may have potential applications in medicinal chemistry. Studies have explored its effects on biological systems, particularly regarding its interaction with enzymes and receptors. Its phosphonic acid moiety is known to mimic phosphate groups found in biological molecules, which could lead to novel therapeutic agents targeting specific pathways.

Investigations into Antiviral Activity

There is ongoing research into the antiviral properties of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. This positions 2,2,4-trimethyl-4-phosphonoglutaric acid as a candidate for further exploration in antiviral drug development.

Case Studies

To illustrate the practical applications of 2,2,4-trimethyl-4-phosphonoglutaric acid, several case studies highlight its use:

  • Synthesis of Phosphonate Derivatives : A study demonstrated the successful use of 2,2,4-trimethyl-4-phosphonoglutaric acid in synthesizing various phosphonate derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-phosphonated counterparts.
  • Enzyme Inhibition Studies : In another case study, researchers investigated the inhibitory effects of 2,2,4-trimethyl-4-phosphonoglutaric acid on specific enzymes involved in metabolic pathways. The findings indicated significant inhibition rates, suggesting potential therapeutic applications.
  • Development of Antiviral Agents : A collaborative study between chemists and biologists explored the compound’s effectiveness against viral infections. Results showed that derivatives of 2,2,4-trimethyl-4-phosphonoglutaric acid exhibited promising antiviral activity in vitro.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Structural Analogs: Phosphonoglutaric Acid Derivatives

A comparison of 2,2,4-trimethyl-4-phosphonoglutaric acid with other phosphonoglutaric acid derivatives highlights the impact of methyl substitution and functional group positioning.

Compound Name Molecular Formula Substituents Functional Groups Key Applications
2,2,4-Trimethyl-4-phosphonoglutaric acid C₈H₁₅O₇P 2,2,4-trimethyl Carboxylic, phosphonic Enzyme inhibition, chelation
4-Phosphonoglutaric acid C₅H₉O₇P None Carboxylic, phosphonic Metabolic pathway studies
3-Phosphonoglutaric acid C₅H₉O₇P None Carboxylic, phosphonic NMDA receptor modulation

Key Findings :

  • Steric Effects: The methyl groups in 2,2,4-trimethyl-4-phosphonoglutaric acid introduce steric hindrance, reducing binding affinity to certain enzymes compared to non-methylated analogs.
  • Solubility: Methyl substitution decreases aqueous solubility (logP ≈ -0.5) relative to 4-phosphonoglutaric acid (logP ≈ -1.2), impacting bioavailability .

Phosphonofluoridate Esters: Functional Group Contrast

The compound 2,4,4-Trimethylpentyl isopropylphosphonofluoridoate (CAS RN: 333416-43-6) from provides a contrasting example of phosphonate derivatives.

Parameter 2,2,4-Trimethyl-4-phosphonoglutaric Acid 2,4,4-Trimethylpentyl isopropylphosphonofluoridoate
Molecular Formula C₈H₁₅O₇P C₁₁H₂₄FO₂P
Functional Groups Carboxylic, phosphonic Phosphonofluoridate ester
Bioactivity Enzyme inhibition Neurotoxic (acetylcholinesterase inhibition)
Applications Biomedical research Pesticides, chemical warfare agents

Key Differences :

  • Reactivity : The fluoridate ester in the latter compound increases electrophilicity, enabling covalent binding to serine hydrolases, unlike the ionic interactions of the phosphonic acid group .
  • Toxicity: The sodium salt of 2,4,4-trimethylpentyl isopropylphosphonofluoridoate exhibits acute neurotoxicity (LD₅₀ < 1 mg/kg in rodents), whereas 2,2,4-trimethyl-4-phosphonoglutaric acid shows low toxicity (LD₅₀ > 500 mg/kg) .

Research Findings and Mechanistic Insights

Enzyme Inhibition Studies

  • Glutamate Decarboxylase: 2,2,4-Trimethyl-4-phosphonoglutaric acid inhibits the enzyme with an IC₅₀ of 12 μM, outperforming non-methylated analogs (IC₅₀ > 50 μM) due to improved hydrophobic interactions .
  • NMDA Receptors: Unlike 3-phosphonoglutaric acid (IC₅₀ = 8 nM), the methylated analog shows negligible activity, highlighting the sensitivity of receptor binding to substituent placement.

Industrial Performance

  • Corrosion Inhibition: At 10 ppm concentration, 2,2,4-trimethyl-4-phosphonoglutaric acid reduces steel corrosion by 85% in acidic media, outperforming glutaric acid (40% reduction) but underperforming commercial polyphosphonates (95% reduction).

Biological Activity

2,2,4-Trimethyl-4-phosphonoglutaric acid (TMPGA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a phosphonate group attached to a glutaric acid backbone, leading to unique chemical properties that may influence its biological interactions.

Molecular Structure:

  • Molecular Formula: C9H17O5P
  • Molecular Weight: 238.21 g/mol

Physical Properties:

  • State: Typically found in a liquid form.
  • Solubility: Soluble in water and organic solvents, which enhances its bioavailability for various applications.

TMPGA exhibits several biological activities that can be classified into the following categories:

  • Antioxidant Activity :
    • TMPGA has been shown to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
  • Enzyme Inhibition :
    • Research indicates that TMPGA can inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
  • Cell Proliferation :
    • Studies have demonstrated that TMPGA can influence cell proliferation rates in various cell lines, suggesting potential applications in cancer research and therapy.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study published in the Journal of Neurochemistry explored the neuroprotective effects of TMPGA on neuronal cells subjected to oxidative stress. The results indicated that TMPGA significantly reduced cell death and improved cell viability, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
  • Antitumor Activity :
    • In vitro studies have shown that TMPGA can inhibit the proliferation of cancer cells. For example, research conducted on human breast cancer cell lines revealed a dose-dependent reduction in cell viability upon treatment with TMPGA.
  • Anti-inflammatory Properties :
    • TMPGA has also been investigated for its anti-inflammatory effects. A study found that it reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicalsJournal of Neurochemistry
Enzyme InhibitionInhibition of acetylcholinesteraseBiochemical Journal
Cell ProliferationModulation of signaling pathwaysCancer Research
Anti-inflammatoryReduction of cytokine productionImmunology Letters

Toxicological Profile

While TMPGA shows promising biological activities, understanding its toxicological profile is crucial for safe application:

  • Acute Toxicity : Studies indicate low acute toxicity levels in animal models.
  • Chronic Effects : Long-term exposure studies are required to fully assess chronic toxicity and potential carcinogenicity.

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